![molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6](/img/structure/B1311169.png)
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a pharmaceutical intermediate . It has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT), which has recently been used to treat specific disorders .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Molecular Structure Analysis
The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .
Chemical Reactions Analysis
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT). These complexes have shown significant potency under photo irradiation in both normoxia and hypoxia conditions .
Physical And Chemical Properties Analysis
The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Functional Molecules
The compound “5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one” can be used in the synthesis of various functional molecules. For instance, it can participate in reactions to form C–N bonds, which are crucial in creating complex organic structures .
Phototoxicity Research
This compound has potential applications in phototoxicity research, particularly in the study of cancer treatments. It could be used to design phototoxic molecules that target cancer stem cells (CSCs) in triple-negative breast cancer (TNBC), which are characterized by increased amounts of glutathione (GSH) .
Amide-functionalized Polymers
Benzo[d]imidazole derivatives have been studied for their use in amide-functionalized microporous organic polymers (Am-MOPs), which show promise for CO2 capture with significant capacity .
Heterocyclic Chemistry
The compound is a key component in the regiocontrolled synthesis of substituted imidazoles, which are important heterocycles used in a variety of everyday applications .
Scientific Research Reagents
As a chemical reagent, “5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one” is likely available for purchase through scientific research supply companies like Merck for use in various laboratory experiments .
Mechanism of Action
Target of Action
The primary target of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is cancer cells, specifically triple-negative breast cancer (TNBC) cells . These cells are characterized by increased amounts of glutathione (GSH), a molecule that plays a crucial role in cellular processes such as DNA synthesis and repair, protein synthesis, and immune system function .
Mode of Action
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one interacts with its targets through a process known as photo-activated chemotherapy (PACT) . This compound exhibits phototoxicity, meaning it becomes toxic to cells when exposed to light . The compound’s interaction with TNBC cells involves GSH depletion and DNA photocleavage . It has a high resistance to GSH, allowing it to remain effective in the presence of high GSH levels .
Biochemical Pathways
The compound affects several biochemical pathways. . This, in turn, can disrupt cellular processes that rely on GSH. The compound also causes DNA photocleavage, a process that can lead to DNA damage and cell death .
Pharmacokinetics
These properties suggest that the compound can readily enter cells and reach its target sites .
Result of Action
The action of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one results in significant cellular effects. Its phototoxic action leads to GSH depletion and DNA photocleavage, which can cause cell death . The compound has shown significant potency under photo irradiation in both normoxia and hypoxia conditions .
Action Environment
The action of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one can be influenced by environmental factors. For instance, the compound’s phototoxicity means that its efficacy is dependent on light exposure . Additionally, the compound’s effectiveness can be influenced by the presence of GSH in the cellular environment .
Safety and Hazards
Future Directions
The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .
properties
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYAESCKCDTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432532 | |
Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2033-29-6 | |
Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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